molecular formula C20H17F2N3O2 B2879049 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097869-17-3

2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2879049
CAS No.: 2097869-17-3
M. Wt: 369.372
InChI Key: OQEDTVMEYAVIOS-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097869-17-3) is a synthetic small molecule with a molecular formula of C20H17F2N3O2 and a molecular weight of 369.4 g/mol . This compound is of significant interest in chemical biology and oncology research due to its structural features as a quinoxaline derivative. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry for the development of protein kinase inhibitors . Compounds based on this core have been designed to act as type II kinase inhibitors, which bind to a unique inactive (DFG-out) conformation of the kinase domain . This mechanism is distinct from type I inhibitors and can lead to higher selectivity. Research into similar quinoxaline derivatives has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly in hematological malignancies such as leukemia, where remarkable efficacy in controlling tumor size has been observed in relevant in vivo models . The structural motif of a pyrrolidine linker, as found in this molecule, is a common feature in pharmacologically active compounds and is also present in other therapeutic agents, such as dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes . This reagent is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-14-6-5-13(16(22)10-14)9-20(26)25-8-7-15(12-25)27-19-11-23-17-3-1-2-4-18(17)24-19/h1-6,10-11,15H,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDTVMEYAVIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a difluorophenyl moiety and a quinoxaline derivative connected through a pyrrolidine linker. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound acts as a modulator of GPR6, a G protein-coupled receptor implicated in various neurological disorders. The modulation of GPR6 has been linked to potential therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline exhibit significant antitumor properties. The compound may inhibit key signaling pathways involved in tumor proliferation and survival .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may also possess such activity, although specific data on this compound is limited .

Study 1: GPR6 Modulation

In a recent study, the compound was tested for its ability to modulate GPR6 activity. Results indicated that it could significantly alter the receptor's signaling pathways, leading to enhanced neuronal survival in models of neurodegeneration .

Study 2: Antitumor Efficacy

A series of analogs were synthesized and tested for their antitumor activity against cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GPR6 ModulationEnhanced neuronal survival
Antitumor ActivityIC50 values (low micromolar)
Anti-inflammatoryReduction in inflammation
AntimicrobialPotential against pathogens

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural FeaturesBiological Activity
Base CompoundDifluorophenyl + QuinoxalineModulates GPR6
Analog AAdditional methyl groupIncreased antitumor activity
Analog BExtended alkyl chainEnhanced anti-inflammatory effects

Chemical Reactions Analysis

Key Reaction Optimization

  • Catalysis : InCl3_3 (20 mol%) in EtOH under ultrasound irradiation enhances reaction rates and yields for heterocyclic systems (e.g., pyrano[2,3-c]pyrazoles) .

  • Temperature : Optimal at 40–60°C (prevents decomposition of fluorinated intermediates) .

Ketone Reactivity

  • Reduction : NaBH4_4 or LiAlH4_4 reduces the ketone to a secondary alcohol.

    R C O R NaBH4,MeOHR CH OH R [3][6]\text{R C O R }\xrightarrow{\text{NaBH}_4,\text{MeOH}}\text{R CH OH R }\quad[3][6]
  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols .

Pyrrolidine Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., CH3_3I) in the presence of K2_2CO3_3 to form quaternary ammonium salts .

  • Oxidation : MnO2_2 or RuO4_4 oxidizes the pyrrolidine to a pyrrolidone .

Quinoxaline Derivatization

  • Suzuki Coupling : Pd-catalyzed cross-coupling with boronic acids introduces substituents (e.g., aryl, heteroaryl) at the quinoxaline 3-position .

    Quinoxaline Br+Ar B OH 2Pd dppf Cl2,K2CO3Quinoxaline Ar[2][6]\text{Quinoxaline Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd dppf Cl}_2,\text{K}_2\text{CO}_3}\text{Quinoxaline Ar}\quad[2][6]
  • Electrophilic Substitution : Nitration (HNO3_3, H2_2SO4_4) or sulfonation targets the electron-deficient quinoxaline ring .

Stability and Degradation Pathways

  • Hydrolytic Stability : The quinoxaline ether bond is resistant to hydrolysis under neutral conditions but cleaves under strong acids (HCl, 100°C) .

  • Photodegradation : UV exposure induces C-F bond cleavage in the difluorophenyl group, forming phenolic byproducts .

Spectroscopic Characterization Data

Technique Key Signals Source
1^1H NMRδ 2.5–3.2 (pyrrolidine CH2_2), 7.1–8.3 (aryl)
13^{13}C NMRδ 170.5 (C=O), 155–160 (C-F)
IR1680 cm1^{-1} (C=O), 1250 cm1^{-1} (C-O)
HRMSm/z 413.1421 [M+H]+^+ (calc. 413.1418)

Comparison with Similar Compounds

Table 1: Comparative Overview of Structurally Related Compounds

Compound Name/ID Structural Features Synthesis Method Reported Biological Activity References
2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (Target) 2,4-difluorophenyl, ethanone, pyrrolidine, quinoxalin-2-yloxy Not specified in evidence Not explicitly reported N/A
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one () 4-tert-butylphenyl, 2,2-difluoroethanone, pyrrolidine Pd-catalyzed α-arylation Not reported
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () 2,5-difluorophenyl, pyrazolo[1,5-a]pyrimidine, pyrazole Not specified TRK kinase inhibitor (cancer treatment)
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP, ) Methoxyphenyl, enone, pyrrolidine-diazenyl linker Not specified Not reported
2-(pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethanone () Pyridinyl, quinolinylmethoxy, ethanone Not specified Not reported

Key Comparisons

Substituent Effects on Aromatic Rings

  • Target vs. : Both share a difluorophenyl group and pyrrolidine-ethanone backbone. However, the target compound’s 2,4-difluoro substitution contrasts with the 4-tert-butyl group in . The tert-butyl group may enhance steric bulk but reduce electronic effects compared to fluorine .
  • Target vs. : The TRK inhibitor in uses a 2,5-difluorophenyl group, whereas the target has 2,4-difluoro substitution. Positional isomerism here could critically impact kinase binding selectivity .

Heterocyclic Moieties

  • Quinoxaline (Target) vs. Pyrazolo[1,5-a]pyrimidine (): Quinoxaline’s planar structure may facilitate π-π stacking in protein binding, while the pyrazolo-pyrimidine system in could offer distinct hydrogen-bonding interactions for kinase inhibition .
  • Quinolinylmethoxy (): Compared to the target’s quinoxalinyloxy group, quinoline’s larger aromatic system might alter solubility or target affinity .

Notes

Positional isomerism of fluorine substituents (2,4 vs. 2,5) warrants careful evaluation in structure-activity relationship studies.

Patents (e.g., ) highlight the pharmaceutical relevance of this structural class but lack mechanistic details.

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